4-Heptanone
4-Heptanone
4-Heptanone is a volatile constituent of human urine.
4-heptanone is a dialkyl ketone that is heptane in which the two methylene protons at position 4 have been replaced by an oxo group. It has a role as a biomarker, a human xenobiotic metabolite, a human urinary metabolite and a rat metabolite. It derives from a hydride of a heptane.
, also known as dipropyl ketone or 4-oxoheptane, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Thus, is considered to be an oxygenated hydrocarbon lipid molecule. exists as a liquid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). has been primarily detected in saliva, feces, urine, and blood. can be biosynthesized from heptane. has a sweet, cheese, and cognac taste.
Dipropyl ketone appears as a colorless liquid with a pleasant odor. Insoluble in water and less dense than water. Flash point 120°F. Toxic by inhalation. A skin irritant. Used to make flavorings and as a solvent.
4-heptanone is a dialkyl ketone that is heptane in which the two methylene protons at position 4 have been replaced by an oxo group. It has a role as a biomarker, a human xenobiotic metabolite, a human urinary metabolite and a rat metabolite. It derives from a hydride of a heptane.
, also known as dipropyl ketone or 4-oxoheptane, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Thus, is considered to be an oxygenated hydrocarbon lipid molecule. exists as a liquid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). has been primarily detected in saliva, feces, urine, and blood. can be biosynthesized from heptane. has a sweet, cheese, and cognac taste.
Dipropyl ketone appears as a colorless liquid with a pleasant odor. Insoluble in water and less dense than water. Flash point 120°F. Toxic by inhalation. A skin irritant. Used to make flavorings and as a solvent.
Brand Name:
Vulcanchem
CAS No.:
123-19-3
VCID:
VC21018611
InChI:
InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3-6H2,1-2H3
SMILES:
CCCC(=O)CCC
Molecular Formula:
C7H14O
(CH3CH2CH2)2CO
C7H14O
(CH3CH2CH2)2CO
C7H14O
Molecular Weight:
114.19 g/mol
4-Heptanone
CAS No.: 123-19-3
Cat. No.: VC21018611
Molecular Formula: C7H14O
(CH3CH2CH2)2CO
C7H14O
Molecular Weight: 114.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Heptanone is a volatile constituent of human urine. 4-heptanone is a dialkyl ketone that is heptane in which the two methylene protons at position 4 have been replaced by an oxo group. It has a role as a biomarker, a human xenobiotic metabolite, a human urinary metabolite and a rat metabolite. It derives from a hydride of a heptane. , also known as dipropyl ketone or 4-oxoheptane, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Thus, is considered to be an oxygenated hydrocarbon lipid molecule. exists as a liquid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). has been primarily detected in saliva, feces, urine, and blood. can be biosynthesized from heptane. has a sweet, cheese, and cognac taste. Dipropyl ketone appears as a colorless liquid with a pleasant odor. Insoluble in water and less dense than water. Flash point 120°F. Toxic by inhalation. A skin irritant. Used to make flavorings and as a solvent. |
|---|---|
| CAS No. | 123-19-3 |
| Molecular Formula | C7H14O (CH3CH2CH2)2CO C7H14O |
| Molecular Weight | 114.19 g/mol |
| IUPAC Name | heptan-4-one |
| Standard InChI | InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3-6H2,1-2H3 |
| Standard InChI Key | HCFAJYNVAYBARA-UHFFFAOYSA-N |
| SMILES | CCCC(=O)CCC |
| Canonical SMILES | CCCC(=O)CCC |
| Boiling Point | 291 °F at 760 mm Hg (NIOSH, 2016) 144.0 °C 144 °C 144-146 °C 291°F |
| Colorform | Stable, colorless liquid |
| Flash Point | 120 °F (NIOSH, 2016) 48.89 °C (closed cup) 49 °C 120°F |
| Melting Point | -27 °F (NIOSH, 2016) -33.0 °C Mp -32.6 ° -33 °C -34°C -27°F |
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